Glyceryl tri(stearate-1-13C)
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Overview
Description
- Glyceryl tri(stearate-1-13C) is a compound prepared by reacting glycerin with stearic acid in the presence of a suitable catalyst, such as aluminum oxide.
- It is a white, microfine crystalline powder.
- It also occurs naturally in many animal and vegetable fats, such as tallow and cocoa butter.
Synthesis Analysis
- Synthesized by the reaction of glycerin with stearic acid.
- The process involves esterification, resulting in the formation of glyceryl tri(stearate-1-13C).
Molecular Structure Analysis
- Linear Formula: [CH3(CH2)1613CO2CH2]2CHO213C (CH2)16CH3
- Molecular Weight: 894.46 g/mol
Chemical Reactions Analysis
- No specific chemical reactions were found in the literature for this compound.
Physical And Chemical Properties Analysis
- Isotopic purity: 99% 13C
- Melting point: 72-75°C (lit.)
- Solid form
Scientific Research Applications
Triglyceride Metabolism
A study conducted by Soma et al. (1992) used 13C nuclear magnetic resonance spectroscopy to study triglyceride metabolism in 3T3-L1 cells, demonstrating the preferential esterification of saturated and unsaturated fatty acids at specific positions on the glycerol backbone. This research highlights the utility of isotopically labeled glycerol derivatives, like Glyceryl tri(stearate-1-13C), in elucidating the metabolic pathways of triglycerides at a cellular level (Soma, Mims, Chari, Rees, & Morrisett, 1992).
Polymer Synthesis
The controlled synthesis of hyperbranched polyglycerols via ring-opening multibranching polymerization of glycidol is another application. Sunder et al. (1999) utilized 13C NMR to characterize the degree of branching in polymers, indicating the role of glyceryl derivatives in the development of polymers with specific structural properties (Sunder, Hanselmann, Frey, & Mülhaupt, 1999).
Molecular Conformational Studies
Callaghan and Jolley (1979) investigated the temperature dependence of 13C chemical shifts in tristearin to study intramolecular conformational changes. This work underlines the significance of Glyceryl tri(stearate-1-13C) in understanding the physical behavior of triglycerides at the molecular level, providing insights into the flexibility and dynamics of fatty acid chains (Callaghan & Jolley, 1979).
Glycerol Metabolism and Utilization
Research by Murarka et al. (2007) on the fermentative utilization of glycerol by Escherichia coli for the production of fuels and chemicals showcases the potential of glycerol derivatives in biotechnological applications, highlighting how glycerol metabolism can be harnessed for biofuel production (Murarka, Dharmadi, Yazdani, & Gonzalez, 2007).
Safety And Hazards
- When heated to decomposition, it emits acrid smoke and irritating fumes.
Future Directions
- Research on the applications and potential uses of this compound in various fields.
Please note that the information provided here is based on available data and scientific literature. For more detailed analysis, further research and consultation with experts are recommended12.
properties
IUPAC Name |
2,3-di((113C)octadecanoyloxy)propyl (113C)octadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i55+1,56+1,57+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXXMTOCNZCJGO-FIXLHGMNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCCCCCCCCCCCC)O[13C](=O)CCCCCCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H110O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584042 |
Source
|
Record name | Propane-1,2,3-triyl tri(1-~13~C)octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
894.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glyceryl tri(stearate-1-13C) | |
CAS RN |
287100-84-9 |
Source
|
Record name | Propane-1,2,3-triyl tri(1-~13~C)octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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